Tetrafluoro-1,4-benzoquinone
Overview
Description
Synthesis Analysis
Fluoranil can be synthesized through various methods, including the oxidation of pentafluorophenol or hexafluorobenzene with nitric acid, or alternatively, the oxidation of 2,3,5,6-tetrafluorohydroquinone with cerium(IV) ammonium nitrate (CAN) (Essers & Haufe, 2005). Another route involves the coupling of alcohols via a new type of oxidation–reduction condensation using tetrafluoro-1,4-benzoquinone (Taichi Shintou & T. Mukaiyama, 2003).
Molecular Structure Analysis
The molecular structure of gaseous tetrafluoro-p-benzoquinone has been determined through electron diffraction, revealing a planar molecule with specific geometrical parameters such as bond lengths and angles. This detailed structural information facilitates understanding its reactivity and interactions with other molecules (H. Schei et al., 1980).
Scientific Research Applications
Synthesis of Ethers
Tetrafluoro-1,4-benzoquinone, also known as fluoranil, plays a crucial role in the synthesis of symmetrical or unsymmetrical ethers. A study by Shintou and Mukaiyama (2003) describes an oxidation-reduction condensation method using fluoranil, alcohols, and alkoxydiphenylphosphines, leading to good to high yields of the desired ethers.
Antioxidant and Antitumor Properties
Fluorinated phosphorus-containing derivatives of this compound have been synthesized and analyzed for their antioxidant and antitumor properties. The research conducted by Zakharova et al. (2016) explores these properties, indicating potential biomedical applications.
Electronic Excited States Study
The electronic excited states of this compound have been studied through high-resolution vacuum ultraviolet photoabsorption spectroscopy and time-dependent density functional theory calculations. This study by Pereira‐da‐Silva et al. (2021) provides insights into the molecular behavior of fluoranil under different energy states.
Charge Transfer Complexation Studies
The interaction of this compound with various organic acceptors has been studied spectrophotometrically and fluorometrically, as discussed in the research by El‐Sayed (2011). These studies contribute to a better understanding of the charge transfer processes involving fluoranil.
Reactivity in Organic Chemistry
This compound is known for its multifaceted reactivity in organic chemistry. It participates in various reactions such as Diels-Alder, nucleophilic additions, and charge-transfer complexation. This diverse reactivity is highlighted in the work by Kumar et al. (2012).
Application in Photodynamic Therapy
In the field of photodynamic therapy, derivatives of 1,4-benzoquinone, which is structurally similar to this compound, have been studied for the generation of singlet oxygen. This application is explored by Singh et al. (2020) and shows promise for medical applications.
Redox Potential and Electron Affinity
The electron affinity and redox potential of this compound have been theoretically studied, providing valuable data for understanding its electrochemical properties. This aspect is covered in the research by Namazian et al. (2008).
Charge-Transfer Complex Formation
The formation of charge-transfer complexes involving this compound and other compounds like binaphthol is another area of interest. The study by Imai et al. (2009) examines this interaction, which is significant in supramolecular chemistry.
Mechanism of Action
Target of Action
Tetrafluoro-1,4-benzoquinone, also known as fluoranil, is a fluorinated building block . It is commonly used as a precursor for fluoro derivatives It has been utilized as an additive for lithium metal protection in batteries , suggesting that its targets could be related to the lithium metal surface.
Mode of Action
This compound interacts with its targets through chemical and electrochemical reactions . In the context of lithium metal batteries, it reacts with the lithium metal surface to form an F-rich interface layer during the charge and discharge process . This compound is also known to undergo Diels-Alder cyclo-additions and form complexes with a wide range of electron donors .
Biochemical Pathways
Its role in the formation of an f-rich interface layer on the lithium metal surface suggests that it may influence electrochemical pathways related to charge and discharge processes in lithium metal batteries .
Result of Action
The result of this compound’s action is the formation of a spontaneously formed and self-healing protective layer on the lithium metal surface . This F-rich interface layer has a powerful self-healing ability, which contributes to the stability of the lithium metal anode . In lithium metal batteries, the use of this compound as an additive has led to increased cycle life and improved full cell performance .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in the context of lithium metal batteries, the electrolyte acts as an engineer . The presence of this compound in the electrolyte can enhance the cycle performance of the batteries . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Tetrafluoro-1,4-benzoquinone plays a significant role in biochemical reactions, particularly in redox processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form charge-transfer complexes with binaphthol and other aromatic compounds . These interactions are primarily driven by the electron-withdrawing properties of the fluorine atoms, which enhance the compound’s ability to participate in electron transfer reactions.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used as an additive in lithium metal batteries to form a protective layer on the lithium surface, demonstrating its ability to interact with cellular components and influence their function . Additionally, its electron-withdrawing properties can modulate the activity of redox-sensitive proteins and enzymes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form strong complexes with electron-rich molecules, facilitating electron transfer reactions . This compound can also inhibit or activate enzymes by binding to their active sites or interacting with cofactors. For instance, it has been shown to form lithophilic quinone lithium salt in lithium-based electrolytes, which guides uniform lithium deposition . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can undergo degradation under extreme temperatures or pressures . Long-term studies have shown that it can form stable protective layers on metal surfaces, indicating its potential for sustained biochemical activity . Its stability and activity can be influenced by environmental factors such as temperature and pressure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular function by participating in redox reactions and modulating enzyme activity. At high doses, it may exhibit toxic effects, such as skin and eye irritation . Studies have shown that the compound’s impact on cellular function is dose-dependent, with higher doses potentially leading to adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to redox reactions. It interacts with enzymes and cofactors that facilitate electron transfer, thereby influencing metabolic flux and metabolite levels . The compound’s electron-withdrawing properties make it a potent modulator of redox-sensitive pathways, impacting cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its fluorinated structure allows it to interact with lipid membranes and other hydrophobic components, facilitating its distribution within cellular compartments . These interactions can influence the compound’s localization and accumulation, impacting its biochemical activity.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. It can be directed to particular organelles through targeting signals or post-translational modifications. For instance, its interaction with redox-sensitive proteins can lead to its accumulation in mitochondria, where it can modulate cellular respiration and energy production . These localization patterns are crucial for understanding the compound’s role in cellular function.
properties
IUPAC Name |
2,3,5,6-tetrafluorocyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLYZOGJWVAIQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200661 | |
Record name | Fluoranil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
527-21-9 | |
Record name | Fluoranil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=527-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluoranil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrafluoro-1,4-benzoquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264881 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fluoranil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrafluoro-p-benzoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.648 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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